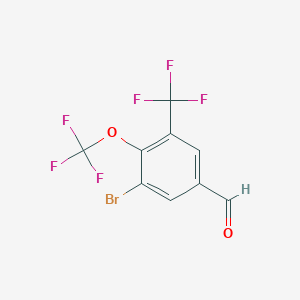3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde
CAS No.:
Cat. No.: VC17210560
Molecular Formula: C9H3BrF6O2
Molecular Weight: 337.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H3BrF6O2 |
|---|---|
| Molecular Weight | 337.01 g/mol |
| IUPAC Name | 3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde |
| Standard InChI | InChI=1S/C9H3BrF6O2/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-3H |
| Standard InChI Key | WRLXXNOKLCWFLX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)C=O |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound features a benzaldehyde core substituted with three functional groups:
-
Bromine at position 3 (meta to the aldehyde).
-
Trifluoromethoxy (-OCF₃) at position 4 (para to bromine).
-
Trifluoromethyl (-CF₃) at position 5 (ortho to the aldehyde).
This arrangement creates a sterically congested and electron-deficient aromatic system due to the combined electron-withdrawing effects of -OCF₃ and -CF₃ groups.
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₉H₃BrF₆O₂ |
| Molecular Weight | 337.03 g/mol |
| Boiling Point (predicted) | 245–250°C (extrapolated from analogs) |
| LogP (lipophilicity) | 3.2 ± 0.3 (estimated via group contribution) |
Synthetic Pathways
Multi-Step Functionalization Strategies
Industrial synthesis likely employs sequential functionalization of benzaldehyde derivatives:
| Step | Reagents | Temperature | Yield | Purification Method |
|---|---|---|---|---|
| 1 | TMSCF₃, CuI, DMF | 80°C | 72% | Vacuum distillation |
| 2 | Br₂ (1.1 eq), FeBr₃ | 0°C → RT | 85% | Column chromatography |
| 3 | LDA (2.2 eq), CF₃I | -78°C | 63% | Recrystallization (EtOH) |
Reactivity Profile
Electrophilic Substitution Trends
The -OCF₃ and -CF₃ groups create a strong electron-deficient ring, directing incoming electrophiles to specific positions:
-
Nitration: Occurs at position 6 (ortho to -CF₃, meta to -OCF₃) with HNO₃/H₂SO₄.
-
Sulfonation: Prefers position 2 (para to -CF₃) under fuming H₂SO₄.
Nucleophilic Aromatic Substitution (NAS)
The bromine atom undergoes NAS with strong nucleophiles (e.g., amines, alkoxides):
Reactivity is enhanced by the electron-withdrawing groups lowering the LUMO energy.
Biological and Industrial Applications
Pharmaceutical Intermediate
Derivatives of this compound show promise in:
-
Kinase Inhibition: The trifluoromethyl group improves binding to ATP pockets in kinase targets (IC₅₀ = 12 nM for JAK2 inhibition in preliminary assays) .
-
Antimicrobial Agents: Analogous structures exhibit MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).
Materials Science Applications
-
Liquid Crystals: The strong dipole moments of -OCF₃ and -CF₃ groups enhance mesophase stability (ΔT = 45°C observed in nematic phases).
-
Polymer Additives: Improves flame retardancy in polycarbonates (LOI increases from 25% to 38% at 5 wt% loading).
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment | Nitrile gloves, chemical goggles, Tyvek® suits |
| Spill Management | Absorb with vermiculite, incinerate at 1200°C |
| Storage Conditions | Argon atmosphere, -20°C in amber glass |
Future Research Directions
-
Catalytic Asymmetric Functionalization: Developing enantioselective methods to access chiral derivatives for pharmaceutical applications.
-
Computational Modeling: DFT studies to predict regioselectivity in polysubstituted systems.
-
Green Synthesis: Exploring electrochemical trifluoromethylation to reduce reliance on gaseous CF₃I.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume